Sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate
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Overview
Description
Valganciclovir hydrochloride is an antiviral medication used to treat cytomegalovirus infections, particularly in patients with acquired immunodeficiency syndrome and organ transplant recipients . It is the L-valyl ester of ganciclovir and serves as a prodrug, which means it is converted into the active drug ganciclovir after oral administration .
Preparation Methods
Synthetic Routes and Reaction Conditions: Valganciclovir hydrochloride can be synthesized using ganciclovir as the starting material. One method involves the condensation of ganciclovir with N-benzyloxycarbonyl-Valine-N-acetyl anhydride to obtain ganciclovir monoesters, which are then hydro-reduced to synthesize valganciclovir hydrochloride . Another method involves protecting the hydroxyl group of ganciclovir with an orthoester, followed by condensation with N-benzyloxy-oxo-L-valine, hydrolysis, and hydro-reduction to yield valganciclovir hydrochloride .
Industrial Production Methods: Industrial production of valganciclovir hydrochloride typically involves multi-step synthesis processes that ensure high purity and yield. The process includes the preparation of mono-oxo ganciclovir, addition of protective groups, and subsequent reactions to form the final product .
Chemical Reactions Analysis
Types of Reactions: Valganciclovir hydrochloride undergoes various chemical reactions, including hydrolysis and esterification. The hydrolysis of valganciclovir hydrochloride results in the formation of ganciclovir, which is the active antiviral agent .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of valganciclovir hydrochloride include ammonium acetate, glacial acetic acid, methanol, and chloroform . The reactions are typically carried out under controlled pH conditions and at ambient temperatures .
Major Products Formed: The major product formed from the hydrolysis of valganciclovir hydrochloride is ganciclovir, which exhibits antiviral activity against cytomegalovirus .
Scientific Research Applications
Valganciclovir hydrochloride is widely used in scientific research for its antiviral properties. It is used in the treatment and prevention of cytomegalovirus infections in immunocompromised patients, such as those with acquired immunodeficiency syndrome and organ transplant recipients . Additionally, it is used in studies related to viral DNA synthesis and the development of antiviral therapies .
Mechanism of Action
Valganciclovir hydrochloride is a prodrug that is rapidly converted to ganciclovir by intestinal and hepatic esterases after oral administration . Ganciclovir is then phosphorylated by viral protein kinase UL97 and cellular kinases to form ganciclovir triphosphate . Ganciclovir triphosphate inhibits viral DNA synthesis by competitively inhibiting the incorporation of deoxyguanosine triphosphate into viral DNA and causing chain termination .
Comparison with Similar Compounds
Valganciclovir hydrochloride is often compared with other antiviral agents such as valacyclovir and acyclovir. While valacyclovir is a prodrug of acyclovir and is used to treat herpes simplex virus infections, valganciclovir hydrochloride is specifically used for cytomegalovirus infections . Valganciclovir hydrochloride has a longer half-life and higher bioavailability compared to ganciclovir, making it more effective for oral administration .
List of Similar Compounds:- Ganciclovir
- Valacyclovir
- Acyclovir
Valganciclovir hydrochloride stands out due to its specific use in treating cytomegalovirus infections and its improved pharmacokinetic properties .
Properties
CAS No. |
106276-78-2 |
---|---|
Molecular Formula |
C23H20Cl4N5NaO3 |
Molecular Weight |
579.2 g/mol |
IUPAC Name |
sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate |
InChI |
InChI=1S/C13H14N4.C9H3Cl4NO2.CH3O.Na/c1-9-8-11(15)4-7-13(9)17-16-12-5-2-10(14)3-6-12;1-16-9(15)4-3(2-14)5(10)7(12)8(13)6(4)11;1-2;/h2-8H,14-15H2,1H3;1H3;1H3;/q;;-1;+1 |
InChI Key |
DRKWDZRMCXCQPP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)N.C[O-].COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N.[Na+] |
Isomeric SMILES |
CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)N.C[O-].COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N.[Na+] |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)N.C[O-].COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N.[Na+] |
Synonyms |
Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester, reaction products with 4-[(4-aminophenyl)azo]-3-methylbenzenamine and sodium methoxide |
Origin of Product |
United States |
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